

Spectroscopic Data of 1H-Benzimidazole-5-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1H-Benzimidazole-5-carbonitrile**

Cat. No.: **B1267360**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound **1H-Benzimidazole-5-carbonitrile**. Due to the tautomeric nature of the benzimidazole ring, this compound can also be referred to as 1H-Benzimidazole-6-carbonitrile. The information presented includes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, compiled to aid in the identification, characterization, and quality control of this important chemical entity.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **1H-Benzimidazole-5-carbonitrile**. It is important to note that specific experimental values for ¹H NMR, ¹³C NMR, and IR spectroscopy for this particular compound are not readily available in public databases as of the compilation of this guide. The data presented for these techniques are therefore based on characteristic chemical shifts and absorption bands observed for closely related benzimidazole derivatives and the functional groups present in the molecule. The mass spectrometry data is derived from the public record for 1H-Benzimidazole-6-carbonitrile, a tautomer of the target compound.

Table 1: Mass Spectrometry Data[1]

Parameter	Value
Molecular Formula	C ₈ H ₅ N ₃
Molecular Weight	143.15 g/mol
Major Fragments (m/z)	143, 144, 116

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
~8.3-8.5	Singlet	H2
~8.0-8.2	Singlet	H4
~7.7-7.9	Doublet	H7
~7.5-7.7	Doublet	H6
~12.5-13.5	Broad Singlet	N-H

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~145-150	C2
~140-145	C7a
~135-140	C3a
~125-130	C6
~120-125	C5
~118-122	-CN
~115-120	C4
~110-115	C7

Table 4: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
2230-2210	Strong	C≡N Stretch
1620-1580	Medium	C=C Aromatic Ring Stretch
1480-1450	Medium	C=N Stretch
1450-1400	Medium	Aromatic C-C Stretch
1300-1200	Strong	C-N Stretch
900-675	Strong	Aromatic C-H Bend

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented. These methods are standard for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

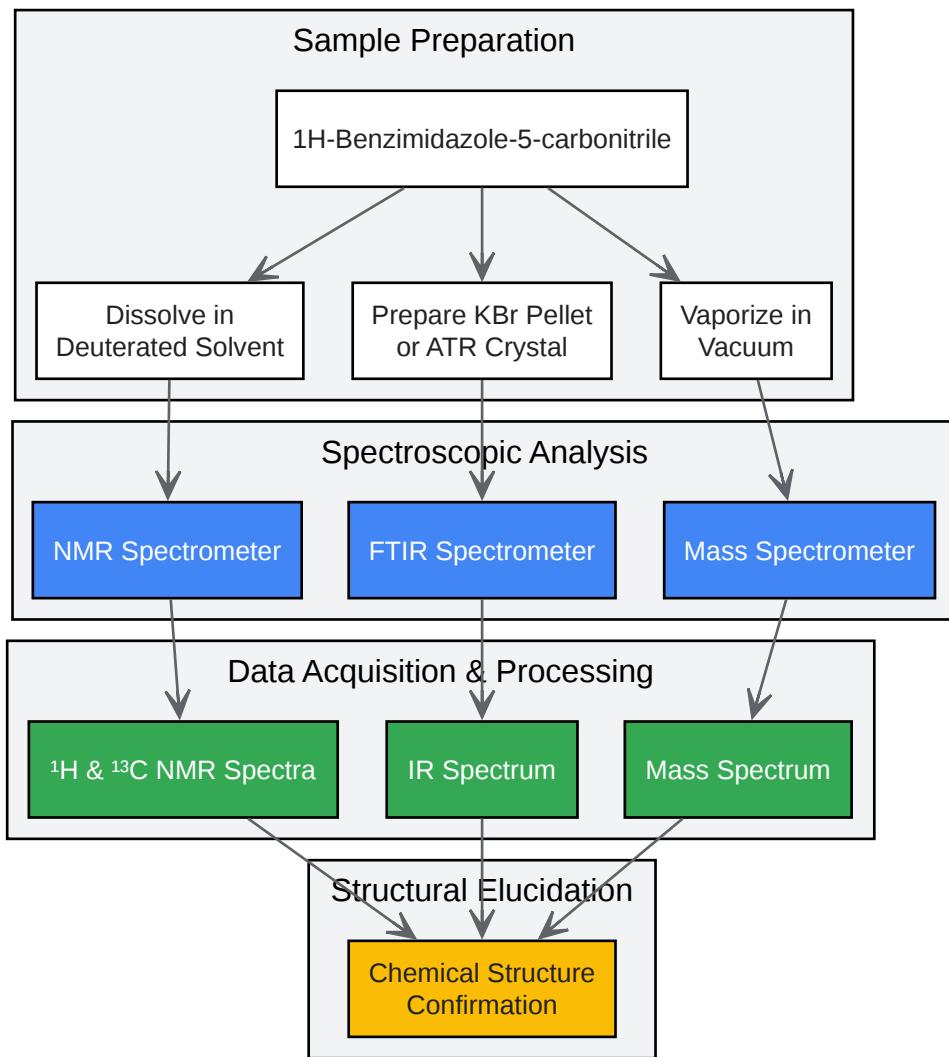
- Sample Preparation: Accurately weigh 5-10 mg of **1H-Benzimidazole-5-carbonitrile** and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-14 ppm), and a relaxation delay of 1-5 seconds. For ¹³C NMR, a proton-decoupled pulse sequence is typically used with a wider spectral width (e.g., 0-160 ppm) and a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

A common method for obtaining the IR spectrum of a solid organic compound is the KBr pellet technique.

- Sample Preparation: Grind a small amount of **1H-Benzimidazole-5-carbonitrile** (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]
- Pellet Formation: Place the powder mixture into a pellet press and apply pressure to form a thin, transparent or translucent pellet.[2]
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be run first and subtracted from the sample spectrum.

Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, which requires minimal sample preparation.[3]


Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the mass analysis of small organic molecules.

- Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe. The sample is then heated in the vacuum of the instrument to induce vaporization.
- Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecules.[4][5][6]
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Data Interpretation and Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **1H-Benzimidazole-5-carbonitrile**.

[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis.

This guide serves as a foundational resource for professionals working with **1H-Benzimidazole-5-carbonitrile**. While predicted data provides valuable guidance, it is recommended to obtain experimental data on a specific sample for definitive characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1H-Benzimidazole-6-carbonitrile | C8H5N3 | CID 223906 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. jascoinc.com [jascoinc.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- To cite this document: BenchChem. [Spectroscopic Data of 1H-Benzimidazole-5-carbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1267360#spectroscopic-data-of-1h-benzimidazole-5-carbonitrile-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com